Pericyazine-d4: Chemical Structure, Physicochemical Properties, and Bioanalytical Applications
Pericyazine-d4: Chemical Structure, Physicochemical Properties, and Bioanalytical Applications
A Technical Whitepaper on Stable Isotope-Labeled Standards in Pharmacokinetic Profiling
Executive Summary
Pericyazine (also known as propericiazine) is a first-generation phenothiazine antipsychotic utilized primarily for the management of severe anxiety and psychotic disorders[1]. In modern drug development and therapeutic drug monitoring (TDM), the accurate quantification of pericyazine in complex biological matrices is critical. Pericyazine-d4 serves as the definitive Stable Isotope-Labeled Internal Standard (SIL-IS) for these assays[2]. By incorporating four deuterium atoms into the molecular framework, pericyazine-d4 provides a self-validating mechanism for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, correcting for matrix effects, extraction variances, and ion suppression.
Chemical Structure and Isotopic Rationale
The base molecule, pericyazine, consists of a tricyclic phenothiazine core with a cyano group at the C2 position and a 10-[3-(4-hydroxypiperidin-1-yl)propyl] side chain[1].
Pericyazine-d4 (CAS: 1329836-72-7) is synthesized by replacing four hydrogen atoms with deuterium ( 2H ), typically on the piperidine ring or the propyl linker[3].
The Causality of D4 Labeling: The selection of a +4 Da mass shift is a deliberate bioanalytical strategy. Phenothiazines contain a sulfur atom, which naturally possesses a ~4.2% abundance of the heavy 34S isotope. If a D1 or D2 label were used, the M+2 isotopic peak of the highly concentrated unlabeled analyte would overlap with the precursor mass of the internal standard, causing "isotopic crosstalk." A D4 label creates a sufficient mass difference to ensure a clean, interference-free precursor ion window during mass spectrometry[2].
Physicochemical Profile
The physicochemical properties of pericyazine-d4 mirror those of the unlabeled API, ensuring identical chromatographic retention and extraction recovery. The quantitative data is summarized below:
| Property | Pericyazine (Unlabeled API) | Pericyazine-d4 (SIL-IS) |
| Molecular Formula | C₂₁H₂₃N₃OS[1] | C₂₁H₁₉D₄N₃OS[3] |
| Molecular Weight | 365.49 g/mol [4] | 369.52 g/mol [3] |
| CAS Registry Number | 2622-26-6[1] | 1329836-72-7[3] |
| Lipophilicity (XLogP3) | 3.5[5] | ~3.5 |
| Topological Polar Surface Area | 75.8 Ų[5] | 75.8 Ų |
| Melting Point | 116–117 °C[6] | 116–117 °C |
| Physical Appearance | Yellow solid[6] | Yellow solid |
Pharmacodynamic Context
Pericyazine acts primarily as a competitive antagonist at subcortical dopamine D2 receptors[7]. By blocking these Gi/o-coupled receptors, the drug prevents endogenous dopamine from inhibiting adenylyl cyclase, thereby modulating downstream cAMP and Protein Kinase A (PKA) signaling cascades[8]. It also exhibits secondary adrenolytic and anticholinergic properties, contributing to its sedative profile[8].
Dopamine D2 Receptor signaling cascade and competitive blockade by pericyazine.
Bioanalytical Methodology: LC-MS/MS Protocol
To accurately quantify pericyazine in human plasma, a robust Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS is required. This protocol relies on pericyazine-d4 to create a self-validating system.
Step-by-Step Methodology
1. Sample Preparation & Light Protection Causality: Phenothiazines are notoriously susceptible to photo-oxidation, rapidly forming sulfoxides when exposed to UV light[7]. All steps must be performed in amber tubes or under yellow lighting.
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Aliquot 100 µL of human plasma into an amber microcentrifuge tube.
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Spike with 10 µL of Pericyazine-d4 working solution (e.g., 50 ng/mL in methanol). Vortex for 10 seconds.
2. Matrix Alkalinization Causality: Pericyazine contains a basic piperidine nitrogen. By adding a strong base, the pH of the matrix is pushed above the nitrogen's pKa, rendering the molecule un-ionized and highly lipophilic (LogP ~3.5)[5]. This maximizes partitioning into the organic phase.
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Add 50 µL of 0.1 M NaOH to the plasma. Vortex briefly.
3. Liquid-Liquid Extraction (LLE)
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Add 1.0 mL of Hexane/Ethyl Acetate (50:50, v/v).
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Shake mechanically for 10 minutes, then centrifuge at 10,000 x g for 5 minutes.
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Transfer 800 µL of the upper organic layer to a clean amber tube.
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Evaporate to dryness under a gentle stream of nitrogen at 35 °C.
4. Reconstitution and LC-MS/MS Analysis
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Reconstitute the residue in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile, 50:50, v/v).
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Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm).
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Mass Spectrometry (ESI+ MRM): Monitor the transitions for Pericyazine ( m/z 366.2 → Product Ion) and Pericyazine-d4 ( m/z 370.2 → Product Ion).
Self-Validating Mechanism: Because pericyazine and pericyazine-d4 co-elute perfectly, any ion suppression caused by endogenous phospholipids in the ESI source will suppress both the analyte and the SIL-IS equally. The ratio of their peak areas remains constant, ensuring absolute quantitative accuracy.
Self-validating LC-MS/MS workflow utilizing pericyazine-d4 as an internal standard.
References
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Periciazine - Wikipedia , Wikipedia, 1
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Periciazine: Uses & Dosage | MIMS Malaysia , MIMS, 7
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Periciazine | CAS#:2622-26-6 | Chemsrc , ChemSrc, 4
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periciazine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY , Guide to Pharmacology, 8
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Pericyazine-d4(Synonyms: 氰噻嗪d4) | Axygen爱思进官网 , Megazyme/Axygen, 3
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Safety Data Sheet - MedchemExpress.com , MedChemExpress, 6
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Neulactil | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com , PharmaCompass, 5
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Pericyazine-D4 | CAS 1329836-72-7 - Veeprho , Veeprho, 2
Sources
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- 2. veeprho.com [veeprho.com]
- 3. Pericyazine-d4(Synonyms: 氰噻嗪 d4) | Axygen爱思进官网 [megazyme.com.cn]
- 4. Periciazine | CAS#:2622-26-6 | Chemsrc [chemsrc.com]
- 5. Neulactil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
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